Pentane-1,4-diamine dihydrochloride
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Overview
Description
Pentane-1,4-diamine dihydrochloride is a chemical compound with the CAS Number: 89789-67-3 . It has a molecular weight of 175.1 and is typically found in powder form .
Synthesis Analysis
The synthesis of a pH-responsive diblock copolymer, methoxy poly (ethylene glycol)-b-poly [N1-(4-vinylbenzyl) pentane-1,5-diamine dihydrochloride] (mPEG-b-PVBPDA), involves the use of pentane-1,4-diamine dihydrochloride . The monomer with cadaverine side group (N1-(4-vinylbenzyl)pentane-1,5-diamine dihydrochloride, VBPDA) and the macroinitiator (mPEG-ACVA) were synthesized, respectively, and mPEG-b-PVBPDA was then obtained by free radical polymerization .Physical And Chemical Properties Analysis
Pentane-1,4-diamine dihydrochloride is a powder . It has a molecular weight of 175.1 and a melting point of 168-169 .Scientific Research Applications
- Pentane-1,4-diamine dihydrochloride is a building block for pH-responsive polymers. Researchers have synthesized diblock copolymers, such as methoxy poly(ethylene glycol)-b-poly[N1-(4-vinylbenzyl) pentane-1,5-diamine dihydrochloride] (mPEG-b-PVBPDA), which exhibit pH-dependent behavior . These polymers can be used for targeted drug delivery, where they respond to changes in the local pH environment (e.g., tumor microenvironment) to release therapeutic agents.
Polymer Chemistry and Drug Delivery
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Pentane-1,4-diamine dihydrochloride may be involved in the biosynthesis of cadaverine . Cadaverine is a natural polyamine with various chemical and biological activities in humans, animals, plants, bacteria, fungi, and other microbes . It is synthesized from the decarboxylation of lysine . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pentane-1,4-diamine dihydrochloride . .
properties
IUPAC Name |
pentane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(7)3-2-4-6;;/h5H,2-4,6-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGMTJLUASICTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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